
1-(Bromomethyl)-4-fluoro-2-methylbenzene
概要
説明
The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .
Synthesis Analysis
The synthesis of bromo-substituted precursors serves as vital intermediates in synthetic routes . The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies . The compound 1-(bromomethyl)-3,5-dimethoxybenzene was produced in two phases using the technique indicated in Scheme 1 with a modest modification of a previously reported method .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The IUPAC Standard InChI for a similar compound isInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis
The compound is used in radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .Physical And Chemical Properties Analysis
The molecular weight of a similar compound is 221.09 g/mol . The computed properties include XLogP3 of 3.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 0, and Rotatable Bond Count of 1 .科学的研究の応用
Synthesis of Derivatives
1-(Bromomethyl)-4-fluoro-2-methylbenzene serves as a starting material in various synthetic pathways. For instance, Guo Zhi-an (2009) discussed its use in synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, highlighting the optimization of reaction conditions like raw material rate, reaction time, and temperature (Guo Zhi-an, 2009).
In Coordination Chemistry
In coordination chemistry, the compound finds use in the synthesis of novel fluoro cryptands and fluoro crown ethers. Plenio and Diodone (1996) reported its use in reactions with diaza-18-crown-6 and other compounds, leading to the formation of macrocycles with significant shifts in 19F NMR resonances upon metal ion complexation (Plenio & Diodone, 1996).
In Organic Chemistry
The compound also plays a role in various organic chemistry applications. Song Yan-min (2007) described an improved synthesis method for 1,4-bis(bromomethyl)-2-fluorobenzene, a closely related compound, using p-xylene as the starting material (Song Yan-min, 2007).
In Polymer Synthesis
In the field of polymer science, this compound is used as an intermediate. Uhrich et al. (1992) described the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a derivative, to produce hyperbranched polymers with a variety of functional groups (Uhrich et al., 1992).
In Electrochemistry
In electrochemical applications, Zhang Qian-y (2014) utilized 4-bromo-2-fluoromethoxybenzene, a related compound, as a novel bi-functional electrolyte additive for lithium-ion batteries, demonstrating its potential to enhance battery performance and safety (Zhang Qian-y, 2014).
作用機序
Target of Action
Compounds similar to “1-(Bromomethyl)-4-fluoro-2-methylbenzene”, such as benzyl bromide, are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles like amines, alcohols, and thiols .
Mode of Action
The bromomethyl group in “this compound” is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction. This allows the compound to form new bonds with other molecules .
Biochemical Pathways
Similar compounds can participate in various biochemical reactions, such as alkylation, leading to changes in the structure and function of biomolecules .
Safety and Hazards
生化学分析
Biochemical Properties
1-(Bromomethyl)-4-fluoro-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. The compound can induce changes in gene expression related to antioxidant defense mechanisms and cellular metabolism. In some cell types, it may cause alterations in mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The bromomethyl group can form covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s activity and subsequent alterations in metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses can result in oxidative stress, inflammation, and damage to vital organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound can also interact with other enzymes and cofactors involved in detoxification processes. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPIAWEPVZDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395669 | |
| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862539-91-1 | |
| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 862539-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


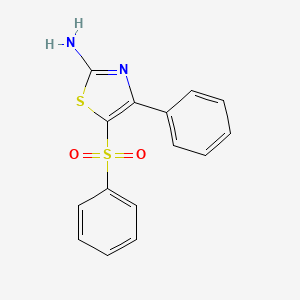


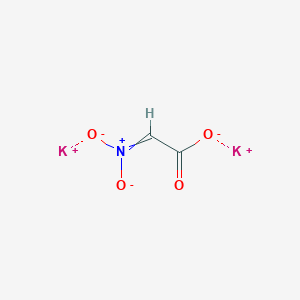
![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide](/img/structure/B1307977.png)
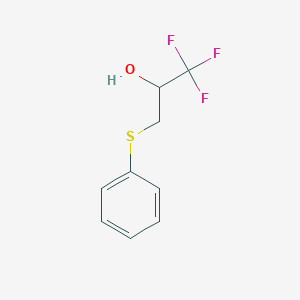
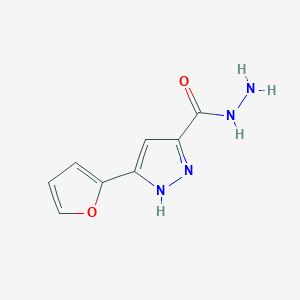
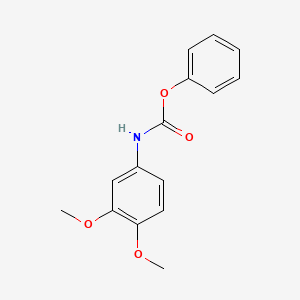

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

